molecular formula C34H44O14 B592399 Taccalonolide AJ CAS No. 1349904-82-0

Taccalonolide AJ

Cat. No.: B592399
CAS No.: 1349904-82-0
M. Wt: 676.712
InChI Key: BWKYBGRKQMTOQL-MPOFNYKTSA-N
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Description

Taccalonolide AJ is a naturally occurring compound isolated from the roots of plants belonging to the genus Tacca. It is a member of the taccalonolide family, which are highly oxygenated pentacyclic steroids. This compound has garnered significant attention due to its unique ability to stabilize microtubules, making it a promising candidate for cancer treatment .

Future Directions

Taccalonolides have demonstrated effectiveness against drug-resistant tumors in cellular and animal models . This prompts the exploration of new taccalonolides with various functionalities through the identification of minor constituents of natural origin and semi-synthesis . The C22–C23 epoxide can significantly increase the antiproliferation potency of taccalonolides due to the covalent link of C22 and the carboxylic group of D226 .

Biochemical Analysis

Biochemical Properties

Taccalonolide AJ plays a significant role in biochemical reactions. It interacts with tubulin, a protein that is a fundamental part of the cell cytoskeleton . This compound enhances the rate and extent of tubulin polymerization . It covalently binds to β-tubulin D226 , which facilitates tubulin polymerization .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound induces the formation of abnormal mitotic spindles, leading to mitotic arrest, Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, formation of micronuclei, and initiation of apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through a unique mechanism. It covalently binds to β-tubulin D226 . On AJ binding, the M-loop undergoes a conformational shift to facilitate tubulin polymerization . In this tubulin–AJ complex, the E-site of tubulin is occupied by GTP rather than GDP . Biochemical analyses confirm that AJ inhibits the hydrolysis of the E-site GTP .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that AJ-HP-β-CD exhibited superior selectivity and activity toward the cc RCC cell line 786-O vs. normal kidney cells by inducing apoptosis and cell cycle arrest and inhibiting migration and invasion of tumor cells in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. According to acute toxicity testing, the maximum tolerated dose (MTD) of AJ-HP-β-CD was 10.71 mg/kg, which was 20 times greater than that of AJ .

Metabolic Pathways

It is known that this compound can stabilize tubulin polymerization by covalently binding to β-tubulin .

Transport and Distribution

It is known that this compound covalently binds to β-tubulin , which suggests that it may be transported and distributed within cells along with tubulin.

Subcellular Localization

This compound is known to interact with tubulin, a protein that is a fundamental part of the cell cytoskeleton Therefore, it is likely that this compound is localized wherever tubulin is present within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: Taccalonolide AJ is synthesized through a two-step reaction process. Initially, taccalonolide A undergoes hydrolysis to form taccalonolide B. Subsequently, taccalonolide B is subjected to an epoxidation reaction, introducing an epoxy group at positions C22 and C23, resulting in the formation of this compound .

Industrial Production Methods: The industrial production of this compound involves the extraction of taccalonolide A from the roots of Tacca plants, followed by the aforementioned synthetic steps. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .

Properties

IUPAC Name

[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,18S,20S,23S,24S,25R,26R)-10,14-diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44O14/c1-10-17-20(32(7)33(8,42)29(41)48-34(32)26(10)47-34)23(40)18-16-19(25(43-11(2)35)28(31(17,18)6)45-13(4)37)30(5)14(21(38)22(16)39)9-15-24(46-15)27(30)44-12(3)36/h10,14-20,22-28,39-40,42H,9H2,1-8H3/t10-,14+,15-,16-,17-,18+,19+,20-,22+,23+,24-,25-,26-,27-,28-,30-,31+,32-,33+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKYBGRKQMTOQL-MPOFNYKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(C3C2(C(C(C4C3C(C(=O)C5C4(C(C6C(C5)O6)OC(=O)C)C)O)OC(=O)C)OC(=O)C)C)O)C7(C(C(=O)OC78C1O8)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@@H]([C@@H]([C@@H]3[C@@]2([C@H]([C@H]([C@H]4[C@H]3[C@H](C(=O)[C@@H]5[C@@]4([C@H]([C@@H]6[C@H](C5)O6)OC(=O)C)C)O)OC(=O)C)OC(=O)C)C)O)[C@]7([C@](C(=O)O[C@]78[C@H]1O8)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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